molecular formula C14H15N3O4 B2976341 5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1006476-87-4

5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2976341
CAS No.: 1006476-87-4
M. Wt: 289.291
InChI Key: SCNHSYOPIVOOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid ( 1006476-87-4) is a pyrazole-based compound with a molecular weight of 289.29 g/mol and a molecular formula of C14H15N3O4 . Its structure features a pyrazole core substituted at the 1-position with a methyl group, at the 4-position with a carboxylic acid group, and at the 5-position with a 4-methoxybenzylamine-linked carbonyl group . This specific arrangement provides a combination of aromatic, hydrogen-bonding, and hydrophobic functionalities, making it a candidate for exploration in medicinal chemistry and materials science . The presence of multiple hydrogen bond donors and acceptors suggests potential for diverse molecular interactions. Researchers can utilize this compound as a versatile building block or intermediate for the synthesis of more complex molecules, particularly in the development of pyrazole derivatives. Pyrazole scaffolds are of significant interest in pharmaceutical research, as evidenced by their presence in compounds investigated as covalent thrombin inhibitors with a serine-trapping mechanism of action and other bioactive molecules with antimicrobial and antioxidant properties . This product is intended for research applications and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methylcarbamoyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-17-12(11(8-16-17)14(19)20)13(18)15-7-9-3-5-10(21-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNHSYOPIVOOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, particularly in cancer treatment and other therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

C14H15N3O4\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{O}_{4}

This structure includes a pyrazole ring, which is known for its diverse biological activities, including anticancer properties. The presence of the methoxybenzyl group enhances its lipophilicity and potential bioactivity.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes:

  • Formation of the Pyrazole Ring : Utilizing appropriate precursors such as hydrazines and carbonyl compounds.
  • Introduction of Functional Groups : The methoxybenzyl group is introduced through nucleophilic substitution reactions.
  • Carboxylic Acid Formation : The final carboxylic acid group is installed via oxidation or hydrolysis of suitable intermediates.

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. In particular:

  • In Vitro Studies : Compounds similar to this compound have shown inhibitory effects on various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and lung cancer cells (NCI-H520) .
Cell LineIC50 (nM)Reference
MDA-MB-23145
HepG273
NCI-H52019

The anticancer activity is believed to be mediated through multiple mechanisms, including:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to increased apoptosis.
  • Targeting Specific Pathways : It may inhibit key signaling pathways such as FGFR (Fibroblast Growth Factor Receptor), which is implicated in various cancers .

Study 1: In Vivo Evaluation

In a recent study, the compound was evaluated in an animal model for its efficacy against tumor growth. The results demonstrated a significant reduction in tumor size compared to controls, suggesting strong potential for clinical application .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications at specific positions on the pyrazole ring could enhance activity. For instance, substituents at the N1 position were found to significantly influence both potency and selectivity against cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substitution Patterns and Molecular Features

The table below compares key structural attributes and properties of the target compound with similar pyrazole-4-carboxylic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Melting Point/Activity (if reported)
Target Compound 1-Me, 4-COOH, 5-(4-MeO-Bz-NHCO) C₁₅H₁₆N₃O₅ 327.31 g/mol Carboxylic acid, amide, methoxy N/A
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 4-COOH, 5-Me C₁₁H₁₀N₂O₂ 202.21 g/mol Carboxylic acid, phenyl, methyl N/A
5-Amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide 1-H, 4-CONHPh, 3-NHPh, 5-NH₂ C₁₆H₁₅N₅O 305.33 g/mol Amide, aromatic amine m.p. 247°C (4a)
5-(4-Cinnamamidobenzamido)-1-methyl-1H-pyrazole-4-carboxylic acid 1-Me, 4-COOH, 5-(benzamido-cinnamoyl) C₂₃H₂₀N₄O₅ 444.43 g/mol Carboxylic acid, amide, cinnamoyl Antibiofilm activity (Candida albicans)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid 1-Ph, 3-Ph, 4-COOH, 5-Me C₁₇H₁₄N₂O₂ 278.31 g/mol Carboxylic acid, phenyl m.p. 136°C
1-(4-Methoxybenzyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1-(4-MeO-Bz), 3-COOH, 5-Me C₁₃H₁₄N₂O₃ 258.27 g/mol Carboxylic acid, methoxybenzyl N/A
Key Observations:
  • Substituent Position Sensitivity: The target compound's 5-position amide group distinguishes it from analogs like and , which lack this functionality. Positional isomerism (e.g., with a 3-carboxylic acid vs.
Reactivity Differences:
  • The 4-methoxybenzyl group in the target compound may enhance solubility in polar solvents compared to phenyl or alkyl substituents in .
  • The amide group at position 5 could participate in nucleophilic reactions or metal coordination, unlike methyl or phenyl groups in other analogs.

Physicochemical Properties

  • Melting Points : Derivatives with aromatic substituents (e.g., , m.p. 136°C) typically exhibit higher melting points than aliphatic variants due to π-π stacking.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-([(4-Methoxybenzyl)amino]carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid, and how can intermediates be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by hydrolysis to yield the carboxylic acid moiety. Subsequent coupling with 4-methoxybenzylamine using carbodiimide-based reagents (e.g., EDC/HOBt) facilitates the formation of the amide bond . Optimization of intermediates (e.g., ester-to-acid conversion) requires pH control and temperature monitoring to avoid side reactions like over-hydrolysis .

Q. How is the structural identity of this compound validated in crystallographic studies?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement (SHELXL/SHELXS) is critical for unambiguous structural confirmation. Hydrogen bonding patterns, particularly between the amide N–H and carbonyl groups, should be analyzed to validate intermolecular interactions. Discrepancies in bond lengths or angles may arise from disordered solvent molecules, necessitating iterative refinement cycles .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

  • Methodology :

  • IR Spectroscopy : Confirm the presence of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
  • NMR : ¹H NMR should resolve the 4-methoxybenzyl aromatic protons (δ 6.8–7.3 ppm) and pyrazole methyl groups (δ 3.8–4.0 ppm). ¹³C NMR must show the carboxylic acid carbon (~170 ppm) .
  • Mass Spectrometry : HRMS (ESI+) verifies the molecular ion peak with <2 ppm error .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and tautomeric stability?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects (e.g., DMSO) on tautomeric equilibria (pyrazole ring vs. enolic forms) are modeled using PCM (Polarizable Continuum Model). Discrepancies between experimental and computed spectra may indicate neglected crystal-packing forces .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Dose-Response Curves : Compare IC₅₀ values in enzymatic vs. cell-based assays to distinguish direct target inhibition from off-target effects.
  • Metabolic Stability : Assess liver microsome degradation to rule out false negatives due to rapid metabolism .
  • Structural Analogues : Test derivatives (e.g., halogen substitutions) to isolate pharmacophore contributions. For example, replacing the 4-methoxy group with CF₃ may enhance membrane permeability .

Q. How are acid chloride derivatives of this compound utilized in synthesizing bioactive conjugates?

  • Methodology : Convert the carboxylic acid to its acid chloride using SOCl₂ or oxalyl chloride, then react with nucleophiles (e.g., amines, hydrazines) under Schotten-Baumann conditions. For example, coupling with 4-aminophenylpiperazine yields amides with potential σ-receptor antagonism . Purity is ensured via TLC (hexane:EtOAc, 3:1) and recrystallization from ethanol .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

  • Methodology : Twinning or disorder in the 4-methoxybenzyl group complicates refinement. Strategies include:

  • Hirshfeld Surface Analysis : Visualize close contacts and adjust occupancy factors for disordered atoms.
  • Twinning Laws : Apply TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
  • Hydrogen Bond Networks : Graph-set analysis (e.g., R₂²(8) motifs) identifies stabilizing interactions that reduce thermal motion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.